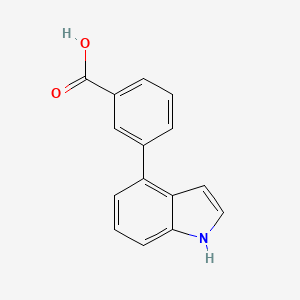

3-(1H-Indol-4-yl)benzoic acid

Descripción general

Descripción

3-(1H-Indol-4-yl)benzoic acid: is an organic compound that features both an indole and a benzoic acid moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-4-yl)benzoic acid typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are likely applied to scale up the production process.

Análisis De Reacciones Químicas

Cyclodehydration Reactions

The carboxylic acid group facilitates cyclodehydration under acidic conditions. In related indole-benzoic acid derivatives, heating with phenylhydrazine or anthranilamides induces intramolecular cyclization:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Indol-2-carboxamido)benzoic acid | Acetic acid, reflux (12-40 hrs) | 3,1-Benzoxazin-4-one derivatives | 12-72% |

Key observations:

-

Propanoic acid (141°C) improved yields to 72% compared to acetic acid (118°C) due to higher boiling points .

-

Hydrolysis of 3,1-benzoxazin-4-ones regenerates the original benzoic acid derivative, indicating reversibility .

Condensation with Hydrazines

The indole moiety participates in Fischer indolization. For example:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-(α-Ketoacyl)anthranilic acid | Phenylhydrazine | Acetic acid, reflux | 2-Indolylquinazolinones | 33-65% |

Mechanistic insights:

-

Al₂O₃ catalysis shifts selectivity toward dihydroquinazolinones, which oxidize in air to quinazolinones .

-

Substituents on the indole ring (e.g., methyl, benzyl) modulate reactivity and product stability .

Esterification and Amide Formation

The carboxylic acid undergoes standard derivatization:

*Inferred from analogous 3-(1H-indol-5-yl)benzoic acid reactivity .

†Demonstrated for sulfonamide derivatives .

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution, though positional selectivity depends on substituents:

| Reaction | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃ + DMF | C3 of indole | Formylation at C3 | |

| Nitration | HNO₃ + H₂SO₄ | C5/C6 of indole | Nitroindole derivatives |

Notably, C4-substituted indoles exhibit reduced reactivity at C3 compared to unsubstituted indoles .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 3-(1H-Indol-4-yl)benzene | CO₂ | ‡ |

‡Observed in related anthranilic acid derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Primary Site | Secondary Site |

|---|---|---|---|

| Benzoic acid | Alcohols, amines | Carboxylate | Aromatic ring |

| Indole | Electrophiles (e.g., NO₂⁺) | C5/C6 | C2/C7 |

Key Research Findings

-

Cyclodehydration Efficiency : Propanoic acid outperforms acetic acid in cyclodehydration due to higher thermal stability .

-

Steric Effects : Bulky substituents on the indole nitrogen (e.g., benzyl) enhance biological activity but reduce electrophilic substitution rates .

-

pH-Dependent Reactivity : Decarboxylation proceeds faster under basic conditions, while esterification requires acidic catalysts .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(1H-Indol-4-yl)benzoic acid combines an indole moiety with a benzoic acid group, resulting in a compound with the molecular formula and a molecular weight of approximately 239.27 g/mol. The presence of both the indole and carboxylic acid functionalities enhances its solubility and reactivity, making it suitable for diverse applications in chemical synthesis and biological activity.

Anticancer Activity

Research has shown that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, studies have evaluated the cytotoxic effects of various indole derivatives against cancer cell lines. Compounds structurally related to this compound have demonstrated inhibition of cell proliferation in prostate cancer cells (22Rv1), with some derivatives showing IC values as low as 2.72 µM .

Antimicrobial Properties

The indole structure is known for its antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains, including MRSA and other Gram-positive bacteria, showing promising results . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, studies have focused on compounds that target the enzyme AKR1C3, which is implicated in drug resistance in cancer treatment . The structural features of this compound allow it to interact effectively with such enzymes, suggesting it could serve as a lead compound for developing new therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action of the compound and guide further modifications to enhance its therapeutic efficacy .

Material Science Applications

The unique properties of this compound also extend to material science. Its ability to form stable complexes with metals makes it a candidate for developing novel materials with specific electronic or optical properties . Research into the use of this compound in organic electronics and photonic devices is ongoing.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 3-(1H-Indol-4-yl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity . The carboxylic acid group can form ionic bonds with basic amino acid residues in proteins, further modulating their function .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: 3-(1H-Indol-4-yl)benzoic acid is unique due to its combination of an indole ring and a benzoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

3-(1H-Indol-4-yl)benzoic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety attached to a benzoic acid. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapeutics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound exhibits moderate bioavailability, which can be affected by formulation and route of administration.

- Distribution : It is distributed widely in tissues, with a preference for sites involved in metabolic activity.

- Metabolism : Primarily metabolized via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : The compound is excreted mainly through renal pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

- A study reported that derivatives of indole compounds, including this compound, exhibited significant cytotoxic effects against prostate cancer cell lines (IC50 values in the low micromolar range) .

Antimicrobial Properties

Research indicates that indole derivatives possess antimicrobial properties. In particular:

- Compounds related to this compound have shown enhanced antibacterial activity against resistant strains such as MRSA and E. coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Study 1: Cytotoxicity Evaluation

In a recent study examining the cytotoxic effects of various indole derivatives, this compound was assessed for its ability to inhibit cell proliferation in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 (prostate cancer) | 6.37 |

| Control (Ampicillin) | - | N/A |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of indole derivatives, including this compound. The study highlighted its superior antibacterial potency compared to traditional antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| MRSA | <5 |

| E. coli | <10 |

Propiedades

IUPAC Name |

3-(1H-indol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDTZCMXFNWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626480 | |

| Record name | 3-(1H-Indol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442562-80-3 | |

| Record name | 3-(1H-Indol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.